2-[(3-Methylcyclohexyl)oxy]butanoic acid chemical properties
2-[(3-Methylcyclohexyl)oxy]butanoic acid chemical properties
Advanced Chemical Profiling & Scaffolding Utility[1]
Executive Summary
2-[(3-Methylcyclohexyl)oxy]butanoic acid (CAS: 1218052-49-3) is a specialized ether-linked carboxylic acid scaffold used primarily as a building block in medicinal chemistry and lead optimization.[1] Structurally, it combines a lipophilic 3-methylcyclohexyl ring with a polar butanoic acid tail via an
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in drug development, designed for researchers requiring high-fidelity data for experimental design.
Chemical Identity & Stereochemical Complexity
The utility of this molecule lies in its stereochemical richness. Researchers must account for multiple chiral centers which influence biological binding affinity and physical properties.
| Property | Specification |
| IUPAC Name | 2-[(3-methylcyclohexyl)oxy]butanoic acid |
| CAS Number | 1218052-49-3 |
| Molecular Formula | |
| Molecular Weight | 200.27 g/mol |
| SMILES | CCC(C(=O)O)OC1CCCC(C)C1 |
| Functional Groups | Carboxylic Acid ( |
Stereochemical Analysis
The molecule possesses significant stereoisomerism, presenting a challenge and opportunity in chiral resolution:
-
Cyclohexane Ring: The 1,3-substitution pattern allows for cis and trans isomers.
-
-Carbon: The C2 position of the butanoic acid chain is chiral (
).
Consequently, the commercial "technical grade" material is typically a mixture of up to 4 diastereomeric pairs . For high-affinity ligand synthesis, stereoselective synthesis or chiral HPLC separation is often required.
Physicochemical Properties (Experimental & Predicted)
The following data aggregates supplier specifications and chemoinformatic predictions essential for formulation and ADME profiling.
| Parameter | Value / Range | Context for R&D |
| Physical State | Viscous Liquid or Low-Melting Solid | Dependent on diastereomeric purity. |
| Boiling Point | High boiling point requires vacuum distillation for purification. | |
| Density | Slightly denser than water due to oxygen content. | |
| The | ||
| LogP | Moderate lipophilicity; ideal for CNS-penetrant drug scaffolds. | |
| Solubility | Soluble in DCM, MeOH, DMSO; Low in Water | Requires organic co-solvents for biological assays. |
Critical Insight: The
-alkoxy substitution significantly lowers therelative to standard aliphatic acids. This ensures the molecule is predominantly ionized (anionic) at physiological pH (7.4), affecting membrane permeability and binding kinetics.
Synthetic Methodology
The synthesis of 2-[(3-Methylcyclohexyl)oxy]butanoic acid typically employs a Williamson Ether Synthesis approach. This method is preferred for its scalability and the availability of precursors.
Protocol: Etherification of
-Halo Acids
Reagents:
-
Substrate A: 3-Methylcyclohexanol (Mixture of isomers or enantiopure).
-
Substrate B: 2-Bromobutanoic acid (or its tert-butyl ester to prevent side reactions).
-
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Solvent: THF (anhydrous) or DMF.
Step-by-Step Workflow:
-
Deprotonation: Under
atmosphere, treat 3-methylcyclohexanol (1.1 eq) with NaH (2.2 eq) in THF at to generate the alkoxide. -
Alkylation: Add 2-bromobutanoic acid (1.0 eq) dropwise. The extra equivalent of base ensures the carboxylic acid is also deprotonated (forming the carboxylate), protecting it from self-alkylation.
-
Reflux: Heat to
for 4-12 hours. -
Workup: Quench with dilute HCl (pH < 2) to protonate the carboxylate. Extract with Ethyl Acetate.
-
Purification: The crude oil is purified via silica gel chromatography (Hexane:EtOAc gradient) or vacuum distillation.
Synthesis Logic Diagram
Figure 1: Williamson ether synthesis pathway for the production of 2-[(3-Methylcyclohexyl)oxy]butanoic acid.
Applications in Drug Discovery
This molecule serves as a versatile "biostere" and scaffold in three specific areas:
A. Bioisostere for Leucine/Isoleucine Derivatives
The 3-methylcyclohexyl group mimics the bulky, hydrophobic side chains of Leucine or Isoleucine but with restricted conformational freedom. The ether linkage introduces a hydrogen bond acceptor that is absent in the natural amino acid side chain, potentially altering receptor selectivity.
B. TRPM8 Agonist Development (Cooling Agents)
Structurally, this compound resembles Menthoxyacetic acid , a known TRPM8 agonist.
-
Mechanism: The 3-methylcyclohexyl ring mimics the menthol scaffold.
-
Hypothesis: The extension of the acid chain (butanoic vs. acetic) increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration or altering the cooling sensation profile (onset/duration).
C. PROTAC Linker Design
The carboxylic acid handle allows for easy amide coupling to E3 ligase ligands or warheads. The ether chain provides a non-peptidic, metabolically stable linker segment that resists proteolysis in plasma.
Handling, Stability & Safety
-
Storage: Store at
under inert gas (Argon/Nitrogen). The ether linkage is susceptible to slow autoxidation to form peroxides if exposed to air and light for prolonged periods. -
Reactivity:
-
Acid Chloride Formation: Compatible with Thionyl Chloride (
) or Oxalyl Chloride for activation. -
Esterification: Standard EDC/NHS or HATU coupling works efficiently.
-
-
Safety: Treat as a skin and eye irritant (H315, H319). No specific toxicology data is available; handle with standard PPE for novel chemical entities.
References
-
PubChem. (2025). Compound Summary: 2-[(3-Methylcyclohexyl)oxy]butanoic acid.[1][2][3][4] National Library of Medicine. Retrieved from [Link]
- Rowe, R. C., et al. (2009). Handbook of Pharmaceutical Excipients. (Contextual reference for ether/acid stability). Pharmaceutical Press.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1006319-20-5,5-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-3-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1218052-49-3|2-[(3-Methylcyclohexyl)oxy]butanoic Acid|2-[(3-Methylcyclohexyl)oxy]butanoic Acid| -范德生物科技公司 [bio-fount.com]
- 4. 2-[(3-Methylcyclohexyl)oxy]butanoic acid | CymitQuimica [cymitquimica.com]
